molecular formula C14H19NO2 B14270103 3-Butyl-6-phenyl-1,3-oxazinan-2-one CAS No. 127704-15-8

3-Butyl-6-phenyl-1,3-oxazinan-2-one

Cat. No.: B14270103
CAS No.: 127704-15-8
M. Wt: 233.31 g/mol
InChI Key: GRECCVMRDXUVDV-UHFFFAOYSA-N
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Description

3-Butyl-6-phenyl-1,3-oxazinan-2-one is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazinanone family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-phenyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1-propanol derivatives with ethylene carbonate in the presence of a catalyst like triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, forming the six-membered oxazinanone ring .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing ethylene carbonate as both solvent and reagent, enhances the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-phenyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazinanone oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazinanones, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Butyl-6-phenyl-1,3-oxazinan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Butyl-6-phenyl-1,3-oxazinan-2-one exerts its effects involves interactions with various molecular targets. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-6-methyl-1,3-oxazinan-2-one
  • 3-Butyl-6-ethyl-1,3-oxazinan-2-one
  • 3-Butyl-6-isopropyl-1,3-oxazinan-2-one

Uniqueness

3-Butyl-6-phenyl-1,3-oxazinan-2-one is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .

Properties

CAS No.

127704-15-8

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-butyl-6-phenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C14H19NO2/c1-2-3-10-15-11-9-13(17-14(15)16)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3

InChI Key

GRECCVMRDXUVDV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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